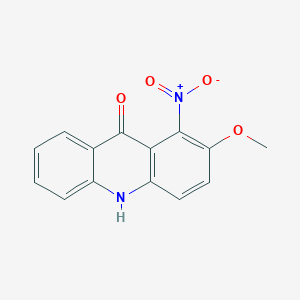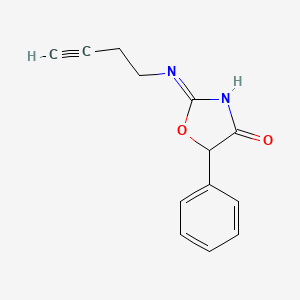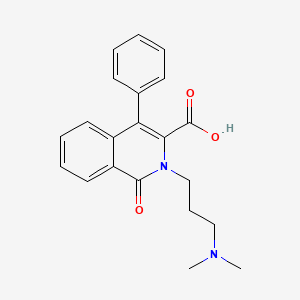![molecular formula C22H19NO4 B12917349 3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one CAS No. 6310-69-6](/img/structure/B12917349.png)
3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dihydroxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dihydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one
- 3-(4-Dimethylaminophenyl)-3-phenylisobenzofuran-1(3H)-one
- 2,4-Dihydroxybenzophenone
Uniqueness
3-(2,4-Dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)isobenzofuran-1(3H)-one is unique due to the presence of both 2,4-dihydroxyphenyl and 4-(dimethylamino)phenyl groups, which may confer distinct chemical and biological properties compared to other isobenzofuran derivatives.
Propiedades
Número CAS |
6310-69-6 |
|---|---|
Fórmula molecular |
C22H19NO4 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-(2,4-dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C22H19NO4/c1-23(2)15-9-7-14(8-10-15)22(19-12-11-16(24)13-20(19)25)18-6-4-3-5-17(18)21(26)27-22/h3-13,24-25H,1-2H3 |
Clave InChI |
MQJQOYTVKWWPHJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




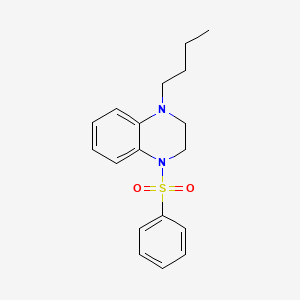
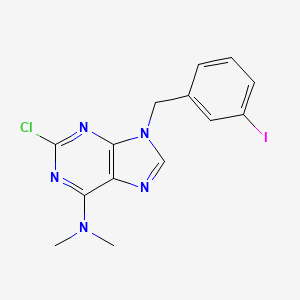

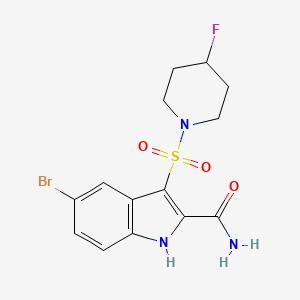

![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

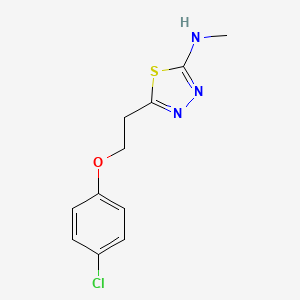
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
